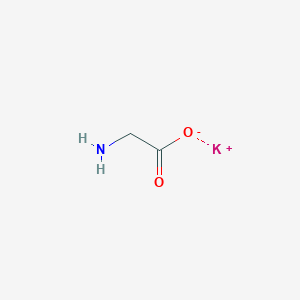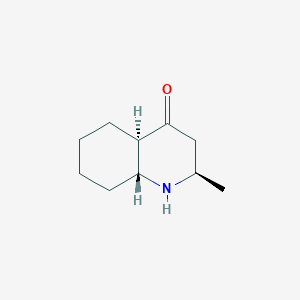
(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is a chemical compound with the formula C10H17NO . It is also known as "rel-(2R,4AR,8aR)-2-methyloctahydroquinolin-4(1H)-one" .
Molecular Structure Analysis
The molecular structure of “(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is complex. It is a cyclic compound with a quinolinone moiety . The exact structure can be found in databases like PubChem and ChemSpider .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Quinoxalinone Derivatives
Quinoxalinone and its derivatives, akin to “(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone,” are utilized in organic synthesis to create both natural and synthetic compounds. These derivatives are pivotal in designing biologically active compounds due to their substantial pharmacological actions, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Quinoxalinone derivatives serve as a foundation for chemists to innovate and develop new compounds that might offer improved efficacy and safety (Ramli et al., 2014).
Implications in Medicinal Chemistry
Quinazoline, a related heterocyclic compound, has been extensively used due to its specific biological activities. The quinazoline-4(3H)-one derivatives, an important class of fused heterocycles, are present in over 200 naturally occurring alkaloids. Research on quinazolinone structures has led to discovering newer variants with complex structures, emphasizing the nucleus' stability and its potential in creating novel medicinal agents. This has led to antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Anticorrosive Applications
Quinoline derivatives have found significant use as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This application is particularly relevant in protecting metallic surfaces from corrosion, showcasing the versatility of quinoline derivatives beyond pharmacological uses (Verma et al., 2020).
Antitumor and Antimicrobial Activities
Biologically active quinoline and quinazoline alkaloids have been isolated from natural sources, demonstrating significant antitumor, antimicrobial, and various other biological activities. These discoveries have contributed to antimalarial and anticancer drug development, highlighting the importance of these compounds in creating new therapeutic agents (Shang et al., 2018).
Eigenschaften
IUPAC Name |
(2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPKWHFVCCJBB-IWSPIJDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCCC2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

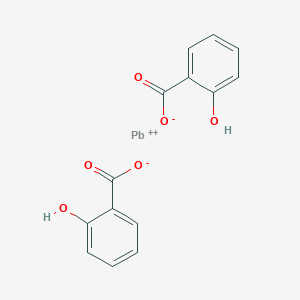
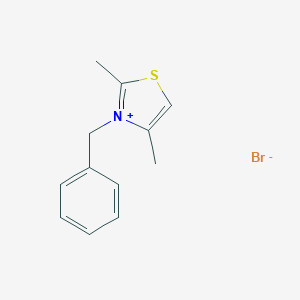
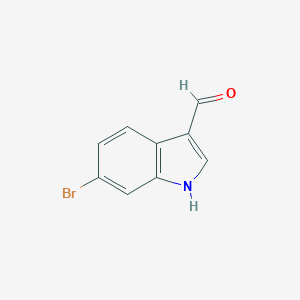
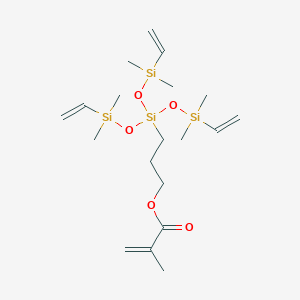
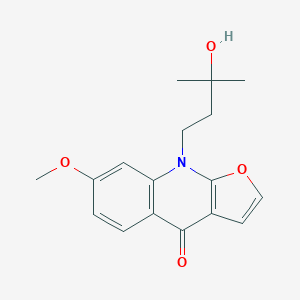
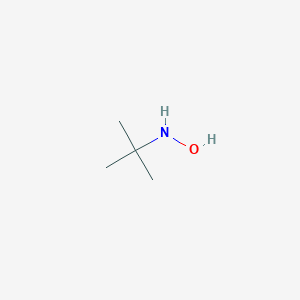
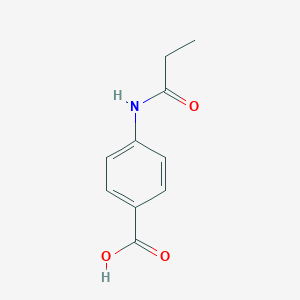
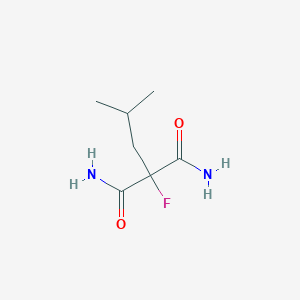
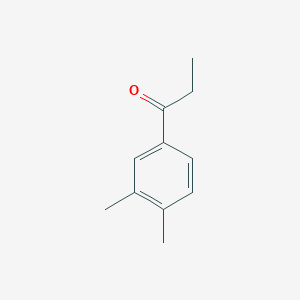
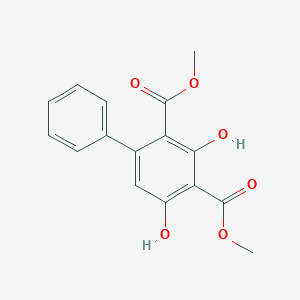
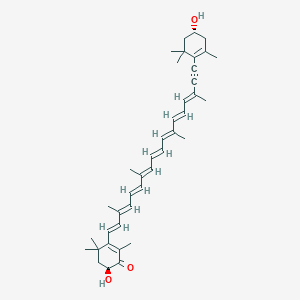

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
